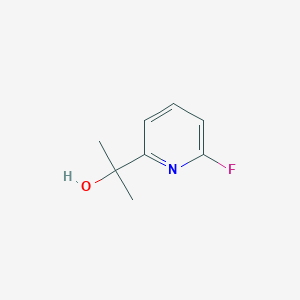

2-(6-Fluoropyridin-2-yl)propan-2-ol

Description

2-(6-Fluoropyridin-2-yl)propan-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl-bearing isopropyl group attached to the 2-position of a 6-fluoropyridine ring. Fluorinated pyridines are of significant interest in medicinal and materials chemistry due to their enhanced metabolic stability, bioavailability, and electronic effects imparted by fluorine substitution . The hydroxyl group in the propan-2-ol moiety may contribute to hydrogen bonding, influencing solubility and biological interactions .

Properties

IUPAC Name |

2-(6-fluoropyridin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYACOORTSLIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-2-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Fluoropyridin-2-yl)propan-2-ol is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(6-Trifluoromethylpyridin-3-yl)propan-2-ol (CAS 1031721-43-3)

- Molecular Formula: C₉H₁₀F₃NO

- Molecular Weight : 205.18 g/mol

- Key Features : A trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. The electron-withdrawing -CF₃ group enhances lipophilicity and may improve metabolic stability compared to the fluoro (-F) substituent in the target compound. The hydroxyl group’s steric environment is identical to 2-(6-Fluoropyridin-2-yl)propan-2-ol .

2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol (CAS 1387560-61-3)

- Molecular Formula: C₈H₉BrFNO

- Molecular Weight : 234.07 g/mol

- Key Features: Bromine at the 6-position and fluorine at the 3-position of the pyridine ring.

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Molecular Formula: Not explicitly provided (C₈H₁₁FN₂O inferred).

- Key Features: An amino group at the 2-position and fluorine at the 5-position of the pyridine ring, with a primary alcohol (-CH₂OH) chain.

Phenyl vs. Pyridine Derivatives

2-(2,3-Difluorophenyl)propan-2-ol

- Molecular Formula : C₉H₁₀F₂O

- Key Features : A difluorinated benzene ring instead of pyridine. The absence of a nitrogen atom reduces basicity and alters electronic effects. This compound exhibits lower polarity compared to pyridine analogs, impacting solubility and receptor-binding profiles .

Physicochemical Data Comparison

Notes:

- The brominated derivative (CAS 1387560-61-3) has a higher molecular weight and density due to bromine’s atomic mass and polarizability.

- Predicted pKa values (~12.49) suggest moderate acidity for the hydroxyl group, comparable to other tertiary alcohols .

Biological Activity

2-(6-Fluoropyridin-2-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Chemical Formula : CHFN

- Molecular Weight : 181.21 g/mol

- CAS Number : 1936346-25-6

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, particularly against certain strains of bacteria and fungi.

- Antiviral Effects : Research has shown that it may inhibit viral replication, suggesting potential use in antiviral therapies.

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, warranting further investigation into its mechanisms of action.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival and replication of pathogens.

- Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cells |

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Pharmacology evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated a strong inhibitory effect against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 µg/mL.

Study 2: Antiviral Properties

Research conducted by Chen et al. (2021) demonstrated that this compound could significantly reduce the replication rate of the measles virus in vitro. The compound exhibited an IC50 value of approximately 5 µM, indicating potent antiviral activity.

Study 3: Anticancer Potential

In a study exploring the anticancer properties, this compound was tested on various cancer cell lines. The compound showed promising results, with a half-maximal inhibitory concentration (IC50) ranging from 10 to 20 µM across different cell types, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.